3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Overview
Description
3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a synthetic organic compound characterized by the presence of difluoro-substituted benzamide and an octahydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the following steps:
Formation of the Octahydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Introduction of the Difluoro Substituents: The difluoro groups are introduced via electrophilic aromatic substitution using reagents such as fluorine gas or difluoromethylating agents.
Amidation Reaction: The final step involves the coupling of the difluoro-substituted benzoyl chloride with the octahydrobenzo[b][1,4]dioxin amine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the benzamide moiety play crucial roles in binding to these targets, modulating their activity. The compound may affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoronitrobenzene: Shares the difluoro-substituted benzene ring but differs in the functional groups attached.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Contains a similar benzodioxin moiety but has different substituents and functional groups.
Uniqueness
3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to the combination of its difluoro-substituted benzamide and octahydrobenzo[b][1,4]dioxin moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c16-11-3-1-9(7-12(11)17)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1,3,7,10,13-14H,2,4-6,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWJUCRSGGNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=C(C=C3)F)F)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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